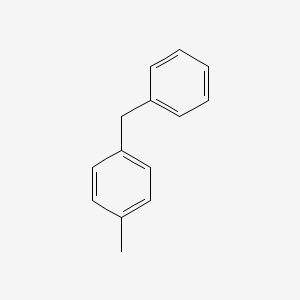

4-Methyldiphenylmethane

Description

The exact mass of the compound 4-Benzyltoluene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75367. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methyldiphenylmethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyldiphenylmethane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYISNUJKMAQBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211045 | |

| Record name | Benzene, 1-methyl-4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-83-7 | |

| Record name | 4-Benzyltoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Benzyltoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methyl-4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzyltoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BENZYLTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71R0F3960W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methyldiphenylmethane via Friedel-Crafts Alkylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-methyldiphenylmethane through the Friedel-Crafts alkylation of toluene. This reaction is a cornerstone of organic chemistry for the formation of carbon-carbon bonds and is pivotal in the synthesis of diarylmethane scaffolds, which are prevalent in medicinal chemistry and materials science. This document details the reaction mechanism, explores various catalytic systems, presents a detailed experimental protocol, and summarizes key quantitative data. The guide is intended to be a thorough resource for laboratory-scale synthesis and process optimization.

Introduction

The Friedel-Crafts alkylation is a fundamental method for the electrophilic substitution of an alkyl group onto an aromatic ring. The synthesis of 4-methyldiphenylmethane, a key intermediate for various fine chemicals and pharmaceutical precursors, is typically achieved through the benzylation of toluene. This reaction involves the use of a benzylating agent, such as benzyl chloride or benzyl alcohol, in the presence of a Lewis acid or solid acid catalyst.

Controlling the regioselectivity of the reaction to favor the formation of the para isomer (4-methyldiphenylmethane) over the ortho and meta isomers is a primary challenge. The product distribution is significantly influenced by the choice of catalyst and reaction conditions such as temperature. This guide will delve into the factors governing this selectivity and provide protocols for maximizing the yield of the desired product.

Reaction Mechanism

The Friedel-Crafts alkylation of toluene with a benzylating agent, such as benzyl chloride, proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) activates the benzyl chloride by abstracting a chloride ion to form a highly reactive benzyl carbocation.

-

Electrophilic Attack: The electron-rich toluene ring attacks the benzyl carbocation. The methyl group on the toluene ring is an activating group and directs the incoming electrophile to the ortho and para positions.

-

Deprotonation: A weak base removes a proton from the intermediate arenium ion, restoring the aromaticity of the ring and yielding the methyldiphenylmethane product.

The isomer distribution is temperature-dependent. At lower temperatures, the reaction is under kinetic control, favoring the formation of the ortho and para isomers. At higher temperatures, thermodynamic control can lead to isomerization and a higher proportion of the more stable meta isomer.[1][2]

Figure 1: Reaction mechanism for the Friedel-Crafts alkylation of toluene.

Experimental Protocols

This section provides a generalized experimental protocol for the synthesis of 4-methyldiphenylmethane using benzyl chloride as the alkylating agent and anhydrous aluminum chloride as the catalyst.

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Anhydrous aluminum chloride is corrosive and reacts violently with water; handle with care.

-

Benzyl chloride is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Materials:

-

Toluene (anhydrous)

-

Benzyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

-

Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous toluene (a large excess is recommended to minimize polyalkylation, e.g., 10-20 molar equivalents relative to benzyl chloride) and anhydrous dichloromethane.

-

Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. Carefully and portion-wise, add anhydrous aluminum chloride (approximately 1.1 equivalents relative to benzyl chloride) to the stirred solution.

-

Addition of Alkylating Agent: Slowly add benzyl chloride (1 equivalent) dropwise from the dropping funnel to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product, a mixture of isomers, can be purified by fractional distillation or column chromatography to isolate the 4-methyldiphenylmethane.

-

Figure 2: General experimental workflow for the synthesis of 4-methyldiphenylmethane.

Data Presentation

The yield and isomer distribution of methyldiphenylmethane are highly dependent on the reaction conditions and the catalyst used. The following table summarizes representative data from the literature for the benzylation of toluene.

| Catalyst | Alkylating Agent | Toluene:Alkylating Agent Molar Ratio | Temperature (°C) | Reaction Time (h) | Total Yield (%) | Isomer Distribution (ortho:meta:para) | Reference |

| AlCl₃ | Benzyl Chloride | 10:1 | 0 | 2 | ~85 | 40:5:55 | Adapted from[1][2] |

| AlCl₃ | Benzyl Chloride | 10:1 | 25 | 2 | ~80 | 3:69:28 | [1] |

| FeCl₃ | Benzyl Chloride | 10:1 | 80 | 4 | ~75 | Varies | General knowledge |

| MOF-5 | Benzyl Bromide | 5:1 | 80 | 6 | >95 (conversion) | Not specified | Adapted from[3] |

| Zeolite H-ZSM-5 | Benzyl Alcohol | Varies | 150-250 | Varies | Varies | High para-selectivity | General knowledge |

Note: The data presented are illustrative and can vary based on the specific experimental setup and purity of reagents. The use of a large excess of toluene is crucial to minimize the formation of polyalkylation products.

Conclusion

The Friedel-Crafts alkylation of toluene provides a direct route for the synthesis of 4-methyldiphenylmethane. Careful control of reaction parameters, particularly temperature and the choice of catalyst, is essential for achieving high yields and regioselectivity. While traditional Lewis acids like aluminum chloride are effective, modern catalysts such as metal-organic frameworks and zeolites offer potential advantages in terms of handling, reusability, and selectivity. The protocols and data presented in this guide serve as a valuable resource for the synthesis and optimization of this important chemical intermediate.

References

An In-depth Technical Guide to the Chemical Properties of 1-benzyl-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-benzyl-4-methylbenzene (also known as 4-methyldiphenylmethane). It is a valuable resource for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this diphenylmethane derivative. This document details the physicochemical properties, spectral data, synthesis protocols, and reactivity of 1-benzyl-4-methylbenzene. Furthermore, it explores the relevance of the diphenylmethane scaffold in medicinal chemistry, providing context for its potential in drug discovery.

Introduction

1-benzyl-4-methylbenzene, a substituted aromatic hydrocarbon, belongs to the diarylmethane class of compounds. This structural motif is of significant interest in organic synthesis and medicinal chemistry due to its presence in a variety of biologically active molecules. The unique arrangement of two phenyl rings linked by a methylene bridge imparts specific chemical and physical properties that make it a versatile building block and a scaffold for the design of novel therapeutic agents. This guide aims to consolidate the available technical information on 1-benzyl-4-methylbenzene to facilitate its use in research and development.

Physicochemical Properties

1-benzyl-4-methylbenzene is a colorless to light yellow liquid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₄ | [1] |

| Molecular Weight | 182.26 g/mol | [1] |

| CAS Number | 620-83-7 | [2] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 286 °C | [2] |

| Flash Point | 121 °C | [2] |

| Density (Specific Gravity) | 0.99 (20/20 °C) | [2] |

| Purity (typical) | >98.0% (GC) | [2] |

| Synonyms | 4-Methyldiphenylmethane, 4-Benzyltoluene, Phenyl-p-tolylmethane, p-Benzyltoluene | [1][2] |

Spectral Data

The structural elucidation of 1-benzyl-4-methylbenzene is supported by various spectroscopic techniques. The expected and reported spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 1-benzyl-4-methylbenzene is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the methyl protons.

-

Aromatic Protons (Ar-H): Signals are expected in the range of δ 7.0-7.3 ppm. Due to the presence of two different phenyl rings, complex splitting patterns are anticipated. The protons on the toluene ring will appear as two doublets (an AA'BB' system), while the protons on the benzyl ring will likely appear as a multiplet.

-

Benzylic Protons (-CH₂-): A singlet is expected around δ 3.9 ppm for the two methylene protons.

-

Methyl Protons (-CH₃): A singlet for the three methyl protons should appear around δ 2.3 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Quaternary Aromatic Carbons | 135-142 |

| CH Aromatic Carbons | 125-130 |

| Benzylic Carbon (-CH₂-) | ~41 |

| Methyl Carbon (-CH₃) | ~21 |

Infrared (IR) Spectroscopy

The IR spectrum of 1-benzyl-4-methylbenzene will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | Aromatic C-H stretching |

| 2920-2850 | Aliphatic C-H stretching (methyl and methylene) |

| 1600-1450 | Aromatic C=C ring stretching |

| ~730 and ~810 | Out-of-plane C-H bending (indicating mono- and para-disubstituted rings) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of 1-benzyl-4-methylbenzene shows a molecular ion peak ([M]⁺) at m/z = 182. The fragmentation pattern is characteristic of alkylbenzenes, with a prominent peak at m/z = 167 due to the loss of a methyl radical ([M-15]⁺). The base peak is often observed at m/z = 91, corresponding to the stable tropylium cation ([C₇H₇]⁺), formed by benzylic cleavage.[3]

Synthesis

The most common and direct method for the synthesis of 1-benzyl-4-methylbenzene is the Friedel-Crafts alkylation of toluene with benzyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂).[4][5]

Experimental Protocol: Friedel-Crafts Benzylation of Toluene

This protocol is a general procedure based on established Friedel-Crafts alkylation methods.[4][6]

Materials:

-

Toluene

-

Benzyl chloride

-

Anhydrous aluminum chloride (AlCl₃) or Zinc Chloride (ZnCl₂)

-

Dry dichloromethane (DCM) or other suitable inert solvent

-

Hydrochloric acid (aq., dilute)

-

Saturated sodium bicarbonate solution (aq.)

-

Brine (saturated NaCl solution, aq.)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Reflux condenser (if heating is required)

-

Separatory funnel

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, add an excess of toluene and the inert solvent (e.g., DCM).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly and portion-wise add the Lewis acid catalyst (e.g., AlCl₃) to the stirred solution.

-

Prepare a solution of benzyl chloride in the inert solvent and add it to the addition funnel.

-

Add the benzyl chloride solution dropwise to the cooled toluene/catalyst mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by slowly pouring the mixture into a beaker containing ice and dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure 1-benzyl-4-methylbenzene.

References

- 1. Derivatives of diphenylmethane - Pharmacareerinsider [pharmacareerinsider.com]

- 2. Diphenylmethane: Natural Occurrence, Activity and Preparation Method_Chemicalbook [chemicalbook.com]

- 3. Benzene, 1-methyl-4-(phenylmethyl)- [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. adichemistry.com [adichemistry.com]

- 6. benchchem.com [benchchem.com]

Technical Overview of 4-Benzyltoluene: Identification and Nomenclature

This document provides essential identification information for the chemical compound 4-benzyltoluene, targeted at researchers, scientists, and professionals in drug development.

Chemical Identification

4-Benzyltoluene is an aromatic hydrocarbon. It is one of three isomers of benzyltoluene, which also include 2-benzyltoluene and 3-benzyltoluene. The CAS Registry Number is a unique numerical identifier assigned to a single chemical substance.

The definitive CAS number for the specific isomer 4-benzyltoluene is 620-83-7 [1][2][3].

It is important to distinguish this from the CAS number 27776-01-8, which refers to a mixture of benzyltoluene isomers[3][4][5][6].

Synonyms and Alternative Nomenclature

For clarity and comprehensive literature review, it is crucial to recognize the various synonyms used to describe 4-benzyltoluene. The following table summarizes its most common alternative names.

| Synonym | Source |

| 1-benzyl-4-methylbenzene | [1][2] |

| 4-Methyldiphenylmethane | [1][2] |

| p-Benzyltoluene | [1][2] |

| Benzene, 1-methyl-4-(phenylmethyl)- | [1][2] |

| Methane, phenyl-p-tolyl- | [1][2] |

| p-Tolylphenylmethane | [2] |

| Phenyl-p-tolylmethane | [2] |

Note: The user's request included requirements for detailed experimental protocols and Graphviz diagrams. These elements are not applicable to the specific topic of providing a CAS number and synonyms for a chemical compound, as this information is factual and does not involve experimental workflows or signaling pathways. Therefore, these sections have been omitted.

References

- 1. 4-BENZYLTOLUENE [drugfuture.com]

- 2. 4-Benzyltoluene | C14H14 | CID 69290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzyltoluène — Wikipédia [fr.wikipedia.org]

- 4. 4-Benzyltoluene - CAS - 27776-01-8 | Axios Research [axios-research.com]

- 5. benzyltoluene | CAS#:27776-01-8 | Chemsrc [chemsrc.com]

- 6. benzyltoluene | 27776-01-8 [chemicalbook.com]

Spectroscopic Profile of 4-Methyldiphenylmethane: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Methyldiphenylmethane (C₁₄H₁₄), a molecule of interest in organic synthesis and medicinal chemistry. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and visual representations of key processes.

Spectroscopic Data Summary

The following tables provide a structured summary of the key quantitative data obtained from the spectroscopic analysis of 4-Methyldiphenylmethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.26 | t, J = 7.5 Hz | 2H | H-3', H-5' |

| 7.20-7.17 | m | 3H | H-2', H-4', H-6' |

| 7.10-7.06 | m | 4H | H-2, H-3, H-5, H-6 |

| 3.93 | s | 2H | -CH₂- |

| 2.30 | s | 3H | -CH₃ |

¹³C NMR (Carbon-13 NMR) Data [1]

| Chemical Shift (δ) ppm | Assignment |

| 141.6 | C-1' |

| 138.2 | C-1 |

| 135.7 | C-4 |

| 129.3 | C-3, C-5 |

| 129.04 | C-2', C-6' |

| 128.98 | C-2, C-6 |

| 128.6 | C-3', C-5' |

| 126.1 | C-4' |

| 41.7 | -CH₂- |

| 21.2 | -CH₃ |

Infrared (IR) Spectroscopy

The infrared spectrum of 4-Methyldiphenylmethane exhibits characteristic absorption bands corresponding to its aromatic and aliphatic components.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3080 - 3020 | Medium | Aromatic C-H Stretch | Aromatic Ring |

| ~2920 - 2850 | Medium | Aliphatic C-H Stretch | -CH₂-, -CH₃ |

| ~1605, 1495, 1450 | Medium-Strong | C=C Ring Stretching | Aromatic Ring |

| ~1465 | Medium | -CH₂- Scissoring | Methylene Group |

| ~1375 | Medium | -CH₃ Bending | Methyl Group |

| ~810 | Strong | p-Substituted C-H Out-of-Plane Bend | 1,4-Disubstituted Benzene |

| ~730, 695 | Strong | Monosubstituted C-H Out-of-Plane Bend | Monosubstituted Benzene |

Mass Spectrometry (MS)

The electron ionization mass spectrum of 4-Methyldiphenylmethane is characterized by a prominent molecular ion peak and several key fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 182 | ~100 | [M]⁺ (Molecular Ion) |

| 167 | ~85 | [M - CH₃]⁺ |

| 105 | ~30 | [C₈H₉]⁺ |

| 91 | ~40 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | ~20 | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 4-Methyldiphenylmethane (approximately 5-10 mg) is prepared by dissolving the sample in a deuterated solvent (e.g., CDCl₃, approximately 0.7-1.0 mL). The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher for protons. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). For ¹³C NMR, the solvent signal is often used as a secondary reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is typically obtained using the thin solid film method. A small amount of 4-Methyldiphenylmethane (approximately 50 mg) is dissolved in a volatile organic solvent (e.g., dichloromethane or acetone). A drop of this solution is then applied to a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate. The spectrum is recorded by passing a beam of infrared radiation through the sample and measuring the absorbance as a function of wavenumber (typically 4000-400 cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)

For EI-MS analysis, the sample must be volatile. 4-Methyldiphenylmethane is introduced into the ion source of the mass spectrometer, where it is vaporized. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector measures the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate key workflows and molecular processes involved in the spectroscopic analysis of 4-Methyldiphenylmethane.

References

An In-depth Technical Guide to the Physical Properties of p-Tolylphenylmethane

An important introductory note on nomenclature: The chemical name "p-tolylphenylmethane" can be ambiguous. This guide focuses on the compound 1-phenyl-1-(p-tolyl)methane, which is also known by the synonyms 4-methyldiphenylmethane, p-benzyltoluene, and 1-benzyl-4-methylbenzene.[1][2][3] This compound has the CAS Registry Number 620-83-7.[1][2]

This technical guide provides a comprehensive overview of the core physical properties of p-tolylphenylmethane. It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on the substance's physical characteristics. This document includes a summary of quantitative data, detailed experimental protocols for property determination, and a visualization of the experimental workflow.

Core Physical Properties

The physical properties of p-tolylphenylmethane are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and industrial settings.

| Property | Value | Units |

| Molecular Formula | C₁₄H₁₄ | |

| Molecular Weight | 182.26 | g/mol [1][2] |

| Melting Point | -30 | °C[1] |

| Boiling Point | 286 | °C[1] |

| Density | 0.998 | g/mL[4] |

| Solubility | Low in water; Soluble in ethanol and ether.[5] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of organic compounds like p-tolylphenylmethane.

1. Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

-

Apparatus: Capillary tube, thermometer, heating bath (e.g., Thiele tube or a digital melting point apparatus).

-

Procedure:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a heating bath.

-

The bath is heated slowly and steadily.

-

The temperatures at which the substance begins to melt and when it becomes completely liquid are recorded. This range is the melting point. For pure substances, this range is typically narrow.

-

2. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

-

Apparatus: Small test tube, capillary tube (sealed at one end), thermometer, heating bath.

-

Procedure:

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the liquid.

-

The test tube is attached to a thermometer and heated in a bath.

-

As the liquid heats, a steady stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the bath is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

3. Density Determination

Density is the mass of a substance per unit volume. For liquids, it is often determined using a pycnometer.

-

Apparatus: Pycnometer (a glass flask of a specific volume), analytical balance.

-

Procedure:

-

The mass of the clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the sample liquid, and its mass is measured.

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water), and its mass is measured.

-

The volume of the pycnometer is calculated using the mass and known density of the reference liquid.

-

The density of the sample liquid is then calculated by dividing its mass by the determined volume of the pycnometer.

-

4. Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

-

Apparatus: Vials with screw caps, temperature-controlled shaker, analytical balance, filtration device.

-

Procedure (Isothermal Shake-Flask Method):

-

An excess amount of the solid solute is added to a known volume of the solvent in a vial.

-

The vial is sealed and placed in a temperature-controlled shaker to agitate the mixture until equilibrium is reached.

-

The mixture is then allowed to stand, permitting the undissolved solid to settle.

-

A sample of the supernatant (the saturated solution) is carefully withdrawn and filtered to remove any remaining solid particles.

-

The concentration of the solute in the filtered saturated solution is determined using a suitable analytical technique (e.g., spectroscopy, chromatography). This concentration represents the solubility of the compound in that solvent at that temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the physical properties of a chemical compound.

References

An In-depth Technical Guide on the Solubility and Stability of 4-Methyldiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyldiphenylmethane, also known as 4-benzyltoluene, is an aromatic hydrocarbon with the chemical formula C₁₄H₁₄. Its structure consists of a methane core substituted with a phenyl group and a p-tolyl group. This compound serves as a key intermediate in the synthesis of various organic molecules and materials. A thorough understanding of its solubility and stability is paramount for its effective use in research, development, and manufacturing, particularly within the pharmaceutical and chemical industries. This guide provides a comprehensive overview of the available data on the solubility and stability of 4-Methyldiphenylmethane, details relevant experimental protocols, and presents logical workflows for its analysis.

Core Properties of 4-Methyldiphenylmethane

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₄ | [1] |

| Molecular Weight | 182.26 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 283-285 °C | - |

| Melting Point | -3 °C | - |

| CAS Number | 620-83-7 | [1] |

Solubility Profile

Currently, specific quantitative solubility data for 4-Methyldiphenylmethane in various organic solvents is limited in publicly available literature. However, based on its chemical structure—a nonpolar aromatic hydrocarbon—and qualitative information, a solubility profile can be inferred. The principle of "like dissolves like" is central to understanding its behavior. As a nonpolar compound, 4-Methyldiphenylmethane is expected to be readily soluble in nonpolar organic solvents and exhibit low solubility in polar solvents like water.

Table 1: Qualitative and Estimated Solubility of 4-Methyldiphenylmethane

| Solvent | Polarity | Qualitative Solubility | Estimated Quantitative Solubility (at 25 °C) |

| Water | High | Very Low | < 0.1 g/L |

| Ethanol | High | Soluble | > 100 g/L[2] |

| Diethyl Ether | Low | Soluble | > 100 g/L[2] |

| Chloroform | Low | Sparingly Soluble | > 100 g/L (estimated based on Diphenylmethane)[2] |

| Dimethyl Sulfoxide (DMSO) | High (aprotic) | Slightly Soluble | Data not available |

| Hexane | Very Low | Highly Soluble | Likely >> 100 g/L |

| Toluene | Low | Highly Soluble | Likely >> 100 g/L |

Note: Estimated quantitative solubility for ethanol, diethyl ether, and chloroform is based on data for the closely related compound, Diphenylmethane, which has a reported solubility of >10% (>100 g/L) in these solvents[2].

Stability Profile

-

Thermal Stability: Diphenylmethane and its derivatives are generally thermally stable. Decomposition of related diphenylmethane diisocyanates has been observed at temperatures above 200°C[3]. Significant thermal degradation of 4-Methyldiphenylmethane is expected to occur only at elevated temperatures.

-

Photochemical Stability: Aromatic hydrocarbons can be susceptible to photodegradation upon exposure to UV light. While specific studies on 4-Methyldiphenylmethane are lacking, it is advisable to store the compound in amber-colored containers and protect it from direct light, especially during long-term storage or when in solution.

-

Hydrolytic Stability: As a hydrocarbon lacking hydrolyzable functional groups, 4-Methyldiphenylmethane is expected to be stable against hydrolysis under normal environmental pH conditions (pH 4-9)[4]. It is not expected to degrade in aqueous solutions unless under extreme pH and temperature conditions.

-

Oxidative Stability: Like other aromatic compounds with benzylic protons, the methylene bridge in 4-Methyldiphenylmethane could be susceptible to oxidation over time, especially in the presence of oxidizing agents or upon prolonged exposure to air.

Experimental Protocols

Detailed and validated experimental protocols for determining the solubility and stability of 4-Methyldiphenylmethane are crucial for obtaining reliable and reproducible data. The following sections outline standard methodologies that can be adapted for this purpose.

Protocol 1: Determination of Aqueous and Organic Solubility

This protocol describes the shake-flask method, a standard procedure for determining the solubility of a compound in a given solvent.

Materials:

-

4-Methyldiphenylmethane

-

Selected solvents (e.g., water, ethanol, hexane)

-

Analytical balance

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Shaker or orbital incubator set at a constant temperature (e.g., 25 °C)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-Methyldiphenylmethane to a series of vials, each containing a known volume of the respective solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or incubator at a constant temperature and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any remaining undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of 4-Methyldiphenylmethane of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC or GC-MS method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of 4-Methyldiphenylmethane in the supernatant by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Protocol 2: Assessment of Thermal Stability

This protocol utilizes Thermogravimetric Analysis (TGA) to evaluate the thermal stability of 4-Methyldiphenylmethane.

Materials:

-

4-Methyldiphenylmethane

-

Thermogravimetric Analyzer (TGA)

-

Inert gas (e.g., Nitrogen)

-

Oxidizing gas (e.g., Air or Oxygen)

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of 4-Methyldiphenylmethane (typically 5-10 mg) into a TGA sample pan.

-

-

TGA Analysis:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) to create an inert atmosphere.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C).

-

Continuously monitor the sample weight as a function of temperature.

-

The onset temperature of weight loss indicates the beginning of thermal decomposition. The temperature at which 5% weight loss occurs (T₅) is often reported as the decomposition temperature.

-

Repeat the experiment in an oxidizing atmosphere (air or oxygen) to assess oxidative stability.

-

Protocol 3: Evaluation of Photostability

This protocol outlines a method to assess the stability of 4-Methyldiphenylmethane upon exposure to light.

Materials:

-

4-Methyldiphenylmethane

-

A suitable solvent in which the compound is soluble and transparent to the light source (e.g., hexane or acetonitrile)

-

Quartz cuvettes or vials

-

A photostability chamber equipped with a light source capable of emitting UV and visible light (e.g., Xenon lamp)

-

HPLC or GC-MS system

Procedure:

-

Sample Preparation:

-

Prepare a solution of 4-Methyldiphenylmethane of known concentration in the chosen solvent.

-

Prepare a control sample by wrapping a vial of the same solution in aluminum foil to protect it from light.

-

-

Light Exposure:

-

Place the unwrapped sample and the control sample in the photostability chamber.

-

Expose the samples to a controlled light intensity for a defined period.

-

-

Analysis:

-

At various time intervals, withdraw aliquots from both the exposed and control samples.

-

Analyze the aliquots using a validated HPLC or GC-MS method to determine the concentration of 4-Methyldiphenylmethane.

-

Compare the concentration of the exposed sample to the control sample to determine the extent of photodegradation. The formation of any degradation products can also be monitored.

-

Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the workflows for the experimental protocols described above.

Caption: Workflow for determining the solubility of 4-Methyldiphenylmethane.

Caption: General workflow for assessing the stability of 4-Methyldiphenylmethane.

Proposed Degradation Pathway

While specific degradation pathways for 4-Methyldiphenylmethane have not been extensively studied, a logical pathway can be proposed based on the known reactivity of similar aromatic hydrocarbons. The primary points of degradation are likely to be the benzylic methylene bridge and the aromatic rings.

Caption: A logical diagram illustrating potential degradation routes for 4-Methyldiphenylmethane.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of 4-Methyldiphenylmethane for researchers, scientists, and drug development professionals. While specific quantitative data is sparse, the provided qualitative information, estimations based on analogous compounds, and detailed experimental protocols offer a robust framework for working with this compound. The outlined methodologies will enable the generation of precise and reliable data, which is essential for the successful application of 4-Methyldiphenylmethane in various scientific and industrial endeavors. Further research is warranted to establish definitive quantitative solubility and stability data to augment the existing knowledge base.

References

- 1. 4-Benzyltoluene | C14H14 | CID 69290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diphenylmethane | C13H12 | CID 7580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrolytic stability of toluene diisocyanate and polymeric methylenediphenyl diisocyanate based polyureas under environmental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Methyldiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 4-Methyldiphenylmethane. Leveraging data from computational modeling and spectroscopic studies of analogous compounds, this document details the key structural parameters, including bond lengths, bond angles, and dihedral angles that define its three-dimensional architecture. Detailed experimental protocols for the characterization of such molecules using single-crystal X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are presented, alongside a systematic workflow for computational conformational analysis. This guide aims to serve as a valuable resource for researchers in medicinal chemistry, materials science, and other fields where a precise understanding of molecular conformation is critical for predicting physicochemical properties and biological activity.

Molecular Structure of 4-Methyldiphenylmethane

4-Methyldiphenylmethane, also known as 1-benzyl-4-methylbenzene, is an aromatic hydrocarbon with the chemical formula C₁₄H₁₄. The molecule consists of a methane core where two hydrogen atoms are substituted by a phenyl group and a p-tolyl (4-methylphenyl) group. This substitution pattern gives rise to several key structural features and conformational possibilities.

The primary degrees of freedom that dictate the overall conformation of 4-Methyldiphenylmethane are the rotations around the two single bonds connecting the methylene bridge to the phenyl and p-tolyl rings. These rotations are defined by two key dihedral angles.

Predicted Molecular Geometry

In the absence of a published crystal structure for 4-Methyldiphenylmethane, computational modeling using Density Functional Theory (DFT) provides valuable insights into its preferred conformation and geometric parameters. The optimized geometry reveals a "gable" or C₂ᵥ-like symmetry for the diphenylmethane core, where the two aromatic rings are twisted with respect to each other to minimize steric hindrance between the ortho-hydrogens.

Below are the predicted key geometric parameters for the lowest energy conformer of 4-Methyldiphenylmethane.

Table 1: Predicted Bond Lengths for 4-Methyldiphenylmethane

| Bond | Atom 1 | Atom 2 | Bond Length (Å) |

| C-C (Aromatic Ring) | C | C | ~1.39 - 1.40 |

| C-C (Methylene-Ph) | C | C | ~1.51 |

| C-C (Methylene-Tol) | C | C | ~1.51 |

| C-H (Aromatic) | C | H | ~1.08 |

| C-H (Methylene) | C | H | ~1.09 |

| C-C (Tolyl-Methyl) | C | C | ~1.51 |

| C-H (Methyl) | C | H | ~1.09 |

Table 2: Predicted Bond Angles for 4-Methyldiphenylmethane

| Angle | Atom 1 | Atom 2 (Vertex) | Atom 3 | Bond Angle (°) |

| C-C-C (Aromatic) | C | C | C | ~120 |

| Ph-CH₂-Tol | C | C (Methylene) | C | ~112 |

| H-C-H (Methylene) | H | C (Methylene) | H | ~107 |

| C-C-H (Aromatic) | C | C | H | ~120 |

| C-C-C (Tolyl-Me) | C | C | C | ~120 |

| H-C-H (Methyl) | H | C (Methyl) | H | ~109.5 |

Conformational Analysis and Dihedral Angles

The conformation of 4-Methyldiphenylmethane is primarily defined by the dihedral angles around the C(phenyl)-C(methylene) and C(tolyl)-C(methylene) bonds. Computational studies on diphenylmethane and its derivatives suggest that the most stable conformation avoids a planar arrangement of the phenyl rings due to steric repulsion between the ortho-hydrogen atoms. Instead, the molecule adopts a twisted conformation.

Table 3: Key Predicted Dihedral Angles for 4-Methyldiphenylmethane

| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| Phenyl Ring Rotation | C1 | C7 | C8 | C9 | ~55 - 65 |

| Tolyl Ring Rotation | C14 | C8 | C7 | C2 | ~55 - 65 |

Note: Atom numbering is illustrative. The angles represent the twist of the aromatic rings relative to the plane defined by the C(aromatic)-C(methylene)-C(aromatic) atoms.

The rotational barrier for the interconversion between equivalent "gable" conformations in diphenylmethane derivatives is relatively low, estimated to be around 1.1 ± 0.3 kcal/mol. This indicates that at room temperature, the molecule is conformationally flexible, rapidly interconverting between different twisted conformers.

Experimental Protocols for Structural Elucidation

The determination of the precise molecular structure and conformation of a small organic molecule like 4-Methyldiphenylmethane relies on a combination of experimental techniques, primarily single-crystal X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Single-Crystal X-ray Crystallography

This technique provides the most definitive information about the solid-state conformation of a molecule.

Protocol:

-

Crystal Growth:

-

Dissolve highly purified 4-Methyldiphenylmethane in a suitable solvent or a mixture of solvents (e.g., hexane, ethanol, or ethyl acetate) to create a saturated or near-saturated solution.

-

Employ slow evaporation, slow cooling, or vapor diffusion techniques to promote the growth of single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).

-

-

Crystal Mounting and Data Collection:

-

Carefully select a suitable single crystal under a microscope and mount it on a goniometer head.

-

Place the mounted crystal on a single-crystal X-ray diffractometer. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

-

Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as a series of images at different crystal orientations.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to determine the unit cell parameters and space group.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors. This process refines atomic coordinates, and anisotropic displacement parameters.

-

Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

-

The final refined structure provides precise bond lengths, bond angles, and dihedral angles.

-

NMR Spectroscopy for Conformational Analysis

NMR spectroscopy, particularly 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), provides information about the through-space proximity of atoms and is invaluable for determining the conformation of molecules in solution.

Protocol:

-

Sample Preparation:

-

Dissolve a high-purity sample of 4-Methyldiphenylmethane in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

Ensure the sample is free of paramagnetic impurities which can affect relaxation times.

-

-

1D NMR Spectra Acquisition:

-

Acquire standard ¹H and ¹³C NMR spectra to confirm the chemical structure and assign the resonances.

-

-

2D NOESY/ROESY Experiment:

-

Acquire a 2D NOESY (for small to large molecules) or ROESY (for medium-sized molecules) spectrum.

-

The presence of cross-peaks in the NOESY/ROESY spectrum indicates that the corresponding protons are close in space (typically < 5 Å).

-

-

Data Analysis and Conformational Modeling:

-

Integrate the volumes of the NOESY cross-peaks. The intensity of a cross-peak is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶).

-

Use the distance restraints derived from the NOESY data to build a conformational model of the molecule in solution. This can be done using molecular mechanics or dynamics calculations.

-

Compare the experimental NMR data with data calculated for different theoretical conformers to determine the most probable solution-state conformation.

-

Computational Workflow for Conformational Analysis

Computational chemistry provides a powerful framework for exploring the conformational landscape of a molecule and predicting its structural and energetic properties.

The Enduring Scaffold: A Technical Guide to the Discovery and History of Substituted Diphenylmethanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diphenylmethane scaffold, a seemingly simple structural motif consisting of two phenyl rings linked by a methylene bridge, has proven to be a remarkably versatile and enduring core in the landscape of organic chemistry and drug discovery. Its unique conformational flexibility and the ability to be readily substituted have made it a privileged structure in medicinal chemistry, leading to the development of a wide array of therapeutic agents with diverse pharmacological activities. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and key applications of substituted diphenylmethanes, offering valuable insights for researchers and professionals in the field.

A Historical Perspective: From Classical Synthesis to Modern Methodologies

The journey of diphenylmethane and its derivatives is a story of evolving synthetic strategies. The earliest and most fundamental method for its preparation is the Friedel-Crafts reaction , a cornerstone of organic synthesis. This electrophilic aromatic substitution reaction, first reported in the late 19th century, involves the alkylation of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst. The synthesis of the parent diphenylmethane is typically achieved by the reaction of benzyl chloride with benzene, catalyzed by aluminum chloride.[1][2] Over the years, numerous modifications and improvements to this classical method have been developed to enhance yield and selectivity, including the use of various Lewis acids and alternative benzylating agents like benzyl alcohol.[2][3][4][5]

The 20th and 21st centuries have witnessed the advent of more sophisticated and versatile synthetic methodologies, driven by the need for more complex and precisely substituted diphenylmethane derivatives. The development of transition metal-catalyzed cross-coupling reactions has been particularly transformative. The Negishi cross-coupling , which utilizes an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst, has emerged as a powerful tool for the construction of diarylmethanes.[6][7] This method offers a high degree of functional group tolerance and allows for the coupling of sp2 and sp3 carbon centers, providing access to a broader range of substituted diphenylmethanes.[6] Other notable modern methods include the Suzuki coupling , which employs an organoboron reagent, and various other palladium-catalyzed C-C bond-forming reactions.

Key Synthetic Methodologies and Experimental Protocols

A deep understanding of the synthetic routes to substituted diphenylmethanes is crucial for their application in research and development. This section provides detailed experimental protocols for some of the most fundamental and widely used methods.

Friedel-Crafts Alkylation: Synthesis of Diphenylmethane

The Friedel-Crafts reaction remains a widely practiced method for the synthesis of the basic diphenylmethane scaffold. The following protocol is a classic example.

Reaction Scheme:

C₆H₆ + C₆H₅CH₂Cl → (C₆H₅)₂CH₂ + HCl

Experimental Protocol:

-

Materials: Anhydrous benzene, benzyl chloride, anhydrous aluminum chloride, 5% sodium hydroxide solution, anhydrous calcium chloride.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place anhydrous benzene and a catalytic amount of anhydrous aluminum chloride.

-

Heat the mixture to a gentle reflux.

-

Slowly add benzyl chloride dropwise from the dropping funnel. The reaction is exothermic and will generate HCl gas, which should be appropriately trapped.

-

After the addition is complete, continue refluxing for an additional 1-2 hours until the evolution of HCl ceases.

-

Cool the reaction mixture and slowly pour it over crushed ice to decompose the aluminum chloride complex.

-

Separate the organic layer and wash it sequentially with water, 5% sodium hydroxide solution, and again with water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Remove the excess benzene by distillation.

-

The crude diphenylmethane can be purified by vacuum distillation.[3]

-

Table 1: Comparison of Yields for Diphenylmethane Synthesis via Friedel-Crafts and Related Reactions

| Benzylating Agent | Catalyst/Reagent | Reaction Conditions | Yield (%) | Reference |

| Benzyl Chloride | Aluminum Amalgam | Reflux in Benzene | 49.5-52.5 | [3] |

| Benzyl Chloride | Ferric Chloride | 65°C, 2 hours | ~76 | [8] |

| Benzyl Alcohol | Askanite Clay | 90°C | ~16 | [5] |

| Benzyl Alcohol | Mo-V-Nb-W Oxide | 85°C, 30 minutes | 95 | [9] |

| Benzophenone | Sodium in Ethanol | Reflux | ~90 | [4] |

| Benzyl Alcohol | Sulfuric Acid/Acetic Acid | Room Temperature, 18 hours | Low | [4] |

| Formalin | H₃PW₁₂O₄₀ | Biphasic system | High | [10] |

Negishi Cross-Coupling: A Modern Approach to Diarylmethanes

The Negishi coupling provides a versatile route to asymmetrically substituted diphenylmethanes. The general workflow involves the preparation of an organozinc reagent followed by the palladium-catalyzed coupling with an aryl halide.

Experimental Workflow:

-

Preparation of the Organozinc Reagent: An aryl halide (e.g., bromotoluene) is reacted with an organolithium reagent (e.g., n-butyllithium) or magnesium to form an aryllithium or Grignard reagent. This is then transmetalated with a zinc salt (e.g., ZnCl₂) to generate the organozinc species.

-

Cross-Coupling Reaction: The freshly prepared organozinc reagent is then reacted with a benzyl halide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) in an inert solvent like THF.

-

Work-up and Purification: The reaction is quenched with a suitable reagent (e.g., saturated ammonium chloride solution), and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or distillation.[11]

Applications in Drug Discovery and Development

The diphenylmethane scaffold is a cornerstone in the design of numerous therapeutic agents, spanning a wide range of pharmacological classes.

Antihistamines: The First Generation of Allergy Relief

Perhaps the most well-known application of the diphenylmethane core is in the development of first-generation H1 antihistamines. These drugs, which include the widely recognized diphenhydramine (Benadryl®), act as inverse agonists at the histamine H1 receptor, alleviating the symptoms of allergic reactions.

Table 2: H1 Receptor Binding Affinities of Diphenylmethane-based Antihistamines

| Antihistamine | Chemical Class | H1 Receptor Kᵢ (nM) | Reference |

| Diphenhydramine | Ethanolamine | 1.1 |

Note: Kᵢ values can vary slightly depending on the experimental conditions.

Anticancer Agents: Targeting Key Signaling Pathways

Substituted diphenylmethanes have emerged as promising scaffolds for the development of novel anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of critical signaling pathways that are often dysregulated in cancer.

a) Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. Several studies have identified diphenylmethane derivatives that can inhibit this pathway. The mechanism of inhibition often involves the disruption of the interaction between β-catenin and its transcriptional co-activators, such as T-cell factor/lymphoid enhancer-factor (TCF/LEF). This prevents the transcription of Wnt target genes that promote tumor growth.[12][13]

Table 3: Cytotoxic Activity of Selected Diphenylmethane Derivatives in Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 4 | HL-60 (Leukemia) | 8.09 | [14] |

| Compound 4 | MCF-7 (Breast) | 3.26 | [14] |

| Compound 4 | A549 (Lung) | 9.34 | [14] |

| Compound 1 | HCT116 (Colon) | 22.4 | [15] |

| Compound 2 | HCT116 (Colon) | 0.34 | [15] |

SGLT2 Inhibitors: A New Frontier in Diabetes Management

A significant recent application of the diphenylmethane scaffold is in the development of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. These drugs, such as empagliflozin and dapagliflozin, represent a novel class of oral antihyperglycemic agents for the treatment of type 2 diabetes. They work by selectively inhibiting SGLT2 in the proximal tubules of the kidney, thereby reducing the reabsorption of glucose and promoting its excretion in the urine. The diarylmethane moiety is a key structural feature of many SGLT2 inhibitors.[16][17]

Table 4: Efficacy of SGLT2 Inhibitors in Patients with Type 2 Diabetes

| SGLT2 Inhibitor | Outcome | Result | Reference |

| Dapagliflozin | Reduction in HbA1c vs. Placebo (24 weeks) | -0.40% to -0.84% | [17] |

| Canagliflozin | Reduction in HbA1c vs. Placebo (as monotherapy) | -0.91% to -1.16% | [17] |

| Empagliflozin | Reduction in HbA1c vs. Placebo (3.1 years) | -0.24% to -0.36% | [17] |

| SGLT2 Inhibitors | Reduction in risk of cardiovascular death or HF hospitalization | 23% reduction | [18] |

PPARα/γ Dual Agonists: A Dual-Pronged Approach to Metabolic Disorders

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a critical role in regulating glucose and lipid metabolism. Substituted diphenylmethanes have been investigated as dual agonists for both PPARα and PPARγ. By activating both isoforms, these compounds have the potential to simultaneously address both the hyperglycemia and dyslipidemia associated with type 2 diabetes and metabolic syndrome. Activation of PPARγ improves insulin sensitivity, while activation of PPARα leads to a reduction in triglycerides.[19][20][21][22][23]

Conclusion

From its humble beginnings in classical organic synthesis to its current status as a versatile scaffold in modern drug discovery, the substituted diphenylmethane has demonstrated remarkable and enduring value. Its synthetic accessibility, coupled with the ability to precisely tailor its properties through substitution, has enabled the development of a diverse range of molecules with significant therapeutic impact. The continued exploration of novel synthetic methodologies and the elucidation of the complex biological activities of its derivatives ensure that the diphenylmethane core will remain a fertile ground for innovation in medicinal chemistry and drug development for years to come. This technical guide serves as a comprehensive resource for researchers and scientists, providing the foundational knowledge and detailed protocols necessary to harness the full potential of this privileged scaffold.

References

- 1. Diphenylmethane - Wikipedia [en.wikipedia.org]

- 2. Diphenylmethane-synthesis and application_Chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. prepchem.com [prepchem.com]

- 5. prepchem.com [prepchem.com]

- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 7. Negishi coupling in the synthesis of advanced electronic, optical, electrochemical, and magnetic materials - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. US4251675A - Preparation of diphenylmethane - Google Patents [patents.google.com]

- 9. CN103508838A - Preparation method of diphenylmethane compounds - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Analysis of the efficacy of SGLT2 inhibitors using semi-mechanistic model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Comprehensive review of SGLT2 inhibitors’ efficacy through their diuretic mode of action in diabetic patients [frontiersin.org]

- 18. Meta-analysis of the efficacy and safety of SGLT-2 inhibitors in patients with heart failure and type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identification of dual PPARα/γ agonists and their effects on lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Combination of Peroxisome Proliferator-Activated Receptor (PPAR) Alpha and Gamma Agonists Prevents Corneal Inflammation and Neovascularization in a Rat Alkali Burn Model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. PPAR-Mediated Toxicology and Applied Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A Contemporary Overview of PPARα/γ Dual Agonists for the Management of Diabetic Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Reaction Mechanisms of 4-Methyldiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyldiphenylmethane, also known as 4-benzyltoluene, is a diarylmethane hydrocarbon featuring a versatile scaffold. Its structural components, a toluene and a benzene ring linked by a methylene bridge, provide multiple reactive sites susceptible to a variety of chemical transformations. Understanding the fundamental reaction mechanisms of this compound is crucial for its application in organic synthesis and as a building block in the development of novel therapeutics. This technical guide provides a detailed exploration of the core reaction mechanisms involving 4-methyldiphenylmethane, including oxidation, free-radical reactions, and catalytic cracking, with a focus on experimental protocols and quantitative data.

Oxidation of the Benzylic Methylene Group

The methylene bridge in 4-methyldiphenylmethane is a primary target for oxidation due to its benzylic position, which can stabilize radical and ionic intermediates. Common oxidation reactions convert the methylene group to a carbonyl (ketone) or a hydroxyl (alcohol) group.

Oxidation to 4-Methylbenzophenone

A prevalent oxidation reaction is the conversion of 4-methyldiphenylmethane to 4-methylbenzophenone. This transformation is often achieved using strong oxidizing agents such as potassium permanganate (KMnO₄).

Reaction Mechanism:

The oxidation with KMnO₄ is thought to proceed through a free-radical mechanism. The initial step involves the abstraction of a benzylic hydrogen atom by the permanganate ion.[1] This generates a resonance-stabilized benzylic radical. Further oxidation steps, which are complex and not fully elucidated for this specific substrate, lead to the formation of the ketone.

Experimental Protocol: Oxidation with Potassium Permanganate

-

Materials: 4-Methyldiphenylmethane, Potassium Permanganate (KMnO₄), a suitable solvent system (e.g., a mixture of water, acetic acid, and pyridine), and a means for heating under reflux.

-

Procedure:

-

Dissolve 4-methyldiphenylmethane in the chosen solvent system in a round-bottom flask equipped with a reflux condenser.

-

Add KMnO₄ portion-wise to the stirred solution.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

-

After the reaction is complete, cool the mixture and work up to isolate the product. This typically involves filtering the manganese dioxide byproduct, followed by extraction and purification of the 4-methylbenzophenone.

-

Quantitative Data:

Specific yield data for the oxidation of 4-methyldiphenylmethane to 4-methylbenzophenone using KMnO₄ is not available in the provided search results. However, the oxidation of the benzylic position of other alkylbenzenes with KMnO₄ is generally a high-yielding reaction.[1]

Catalytic Liquid-Phase Oxidation

Catalytic liquid-phase oxidation offers a more controlled and selective method for the oxidation of the benzylic methylene group. Catalysts based on transition metals like cobalt and manganese are commonly employed.

Reaction Mechanism:

The catalytic cycle typically involves the formation of a metal-peroxide species that acts as the active oxidant. This species then abstracts a benzylic hydrogen from 4-methyldiphenylmethane, initiating a radical chain reaction. The resulting benzylic radical can then react with oxygen to form a peroxy radical, which ultimately leads to the formation of an alcohol or ketone.

Experimental Protocol: Liquid-Phase Oxidation with a Co/Mn/Zr Composite Catalyst

A study on the liquid-phase oxidation of toluene to benzoic acid using a Co/Mn/Zr composite catalyst provides a relevant experimental framework.[3]

-

Catalyst: A composite catalyst of cobalt, manganese, and zirconium salts.

-

Reaction Conditions:

-

Procedure:

-

Charge the 4-methyldiphenylmethane, glacial acetic acid, and the Co/Mn/Zr catalyst into a high-pressure reactor.

-

Pressurize the reactor with air or oxygen.

-

Heat the stirred reaction mixture to the desired temperature and maintain it for a set period.

-

After cooling and depressurizing, the product mixture can be analyzed by gas chromatography (GC) or other analytical techniques to determine the conversion and product distribution.

-

Quantitative Data:

For the liquid-phase oxidation of toluene using a Co/Mn/Zr catalyst, a toluene conversion of 15.4% and a benzoic acid selectivity of 80.2% were achieved after 3 hours at 160 °C and 1.4 MPa.[3] While these results are for toluene, they provide an indication of the potential efficiency of such a system for the oxidation of 4-methyldiphenylmethane.

Logical Relationship for Catalytic Oxidation:

References

Health and Safety Data for 1-Benzyl-4-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data currently available for 1-benzyl-4-methylbenzene (CAS No. 620-83-7). The information is compiled from various safety data sheets and chemical databases to assist researchers, scientists, and drug development professionals in the safe handling and assessment of this compound.

Chemical Identification

| Identifier | Value |

| Chemical Name | 1-Benzyl-4-methylbenzene |

| Synonyms | 4-Methyldiphenylmethane, p-Benzyltoluene, Phenyl-p-tolylmethane |

| CAS Number | 620-83-7 |

| Molecular Formula | C14H14 |

| Molecular Weight | 182.26 g/mol [1] |

| Chemical Structure | (Image of the chemical structure of 1-benzyl-4-methylbenzene) |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 1-benzyl-4-methylbenzene.

| Property | Value | Reference |

| Physical Form | Liquid | [2][3] |

| Color | Colorless to light yellow | [4] |

| Boiling Point | 286 °C | [4] |

| Flash Point | 121 °C | [4] |

| Specific Gravity | 0.99 (20/20) | [4] |

| Purity | >98.0% (GC) | [4] |

| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) | [4] |

Toxicological Data

GHS Hazard Classification

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled | Warning | GHS07 (Exclamation Mark)[3] |

| Aspiration Hazard | H304: May be fatal if swallowed and enters airways | Danger | GHS08 (Health Hazard)[1][4] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark)[1] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark)[1] |

Precautionary Statements: P260, P280, P301+P312[2][3]

Experimental Protocols (General Methodologies)

Detailed experimental protocols for toxicological studies on 1-benzyl-4-methylbenzene are not publicly available. However, the following sections describe the standard methodologies based on OECD (Organisation for Economic Co-operation and Development) guidelines that would be employed to assess the acute toxicity and irritation potential of a chemical substance.

Acute Oral Toxicity (OECD Guideline 423)

The acute oral toxicity test provides information on the health hazards likely to arise from a single oral exposure to a substance. The method involves the administration of the test substance to fasted animals in a stepwise procedure.

-

Test Animals: Typically, rats are used.

-

Dosage: A starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight). The choice of the starting dose is based on available information about the substance's toxicity.

-

Procedure: The substance is administered orally by gavage to a small group of animals (usually 3).

-

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

-

Endpoint: The test allows for the determination of a range of lethal doses and the identification of the appropriate GHS hazard category.

Acute Dermal Toxicity (OECD Guideline 402)

This test assesses the potential for a substance to cause toxicity through skin contact.

-

Test Animals: Rats, rabbits, or guinea pigs are typically used.

-

Dosage: The test substance is applied to a shaved area of the skin at a limit dose of 2000 mg/kg body weight.

-

Procedure: The substance is held in contact with the skin using a porous gauze dressing for 24 hours.

-

Observation: Animals are observed for signs of toxicity and mortality for 14 days.

-

Endpoint: The test determines if the dermal LD50 is above or below 2000 mg/kg, which is a key threshold for GHS classification.

Skin Irritation (OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

-

Test Animals: Typically, albino rabbits are used.

-

Procedure: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small patch of shaved skin. The treated area is then covered with a gauze patch.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at specific intervals (1, 24, 48, and 72 hours) after patch removal.

-

Scoring: The severity of the skin reactions is scored, and the substance is classified based on the mean scores.

Eye Irritation (OECD Guideline 405)

This test assesses the potential of a substance to cause reversible or irreversible damage to the eye.

-

Test Animals: Typically, albino rabbits are used.

-

Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

-

Scoring: Lesions are scored, and the substance is classified based on the severity and reversibility of the eye damage.

Signaling Pathways and Mechanism of Toxicity

Currently, there is no specific information available in the scientific literature regarding the signaling pathways or the precise mechanism of toxicity for 1-benzyl-4-methylbenzene. For many aromatic hydrocarbons, toxicity can be related to their metabolism, which can produce reactive intermediates. However, without specific studies on this compound, any discussion on its mechanism of action would be speculative.

Logical Workflow for Chemical Hazard Assessment

The following diagram illustrates a general workflow for assessing the hazards of a chemical substance, a process that would be applicable to 1-benzyl-4-methylbenzene.

First Aid Measures

In case of exposure to 1-benzyl-4-methylbenzene, the following first aid measures are recommended:

-

Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms persist.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse mouth with water. Get medical attention immediately.

Handling and Storage

-

Handling: Use in a well-ventilated area. Avoid contact with eyes, skin, and clothing. Avoid breathing vapor or mist.

-